Carbonic Anhydrase IX (CA IX) Inhibition: 4.2-Fold Superiority Over Simple Morpholino Analog
The target compound exhibits an IC50 of 8.2 nM against carbonic anhydrase IX (CA IX), compared to 34.5 nM for the simpler N-(2-morpholinoethyl)benzenesulfonamide analog and 12.1 nM for the reference standard acetazolamide . This represents a 4.2-fold improvement in inhibitory potency versus the morpholinoethyl analog lacking the phenyl substituent and 3,4-dimethyl aromatic groups .
| Evidence Dimension | CA IX inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 8.2 nM |
| Comparator Or Baseline | N-(2-Morpholinoethyl)benzenesulfonamide: 34.5 nM; Acetazolamide: 12.1 nM |
| Quantified Difference | 4.2-fold lower IC50 vs. morpholinoethyl analog; 1.5-fold lower vs. acetazolamide |
| Conditions | In vitro enzymatic CA IX inhibition assay (vendor-reported data) |
Why This Matters
CA IX is a validated hypoxia-inducible tumor target; a 4.2-fold potency advantage enables lower working concentrations in cellular hypoxia models and potentially wider therapeutic index in hit-to-lead campaigns.
